molecular formula C20H25N5O3 B12817000 N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

Cat. No.: B12817000
M. Wt: 383.4 g/mol
InChI Key: ZKXZLIFRWWKZRY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide . This systematic nomenclature reflects its stereochemistry and functional groups:

  • Core structure : A pyrimidine ring substituted at position 4 with a carboxamide group and at position 6 with an oxetan-3-ylamino moiety.
  • Side chain : A (2S)-configured hydroxypropyl group linked to a 3,4-dihydro-1H-isoquinoline fragment.

The structural formula (Figure 1) comprises:

  • A pyrimidine ring (positions 2, 4, 6) with a carboxamide (-CONH2) at position 4.
  • An oxetane ring (three-membered cyclic ether) attached via an amino group (-NH-) at position 6.
  • A chiral (S)-2-hydroxypropyl chain connecting the pyrimidine to a 3,4-dihydroisoquinoline group, which features a partially saturated bicyclic aromatic system.

Molecular Formula and Weight Analysis

The molecular formula C20H25N5O3 corresponds to a monoisotopic mass of 383.4 g/mol (Table 2).

Property Value Method
Molecular formula C20H25N5O3 High-resolution mass spectrometry
Molecular weight 383.4 g/mol PubChem computed data
Degree of unsaturation 11 Calculated from formula

The formula accounts for:

  • 20 carbon atoms : Distributed across the pyrimidine (6), oxetane (4), and dihydroisoquinoline (10) groups.
  • 5 nitrogen atoms : Located in the pyrimidine ring (2), oxetan-3-ylamino group (1), and dihydroisoquinoline (2).
  • 3 oxygen atoms : From the carboxamide (1), hydroxyl (1), and oxetane (1).

CAS Registry Number and Regulatory Classification

The Chemical Abstracts Service (CAS) Registry Number 1616391-65-1 uniquely identifies this compound in global chemical databases (Table 3).

Identifier Value Source
CAS Registry Number 1616391-65-1 PubChem, Cayman Chemical
Regulatory classification Not classified under GHS Safety Data Sheet

As of 2025, regulatory agencies have not assigned hazard classifications (e.g., flammable, toxic) to this compound. Safety Data Sheets classify it as non-hazardous for laboratory handling under standard conditions. However, its therapeutic use in humans remains investigational, with research applications restricted to in vitro and preclinical studies.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)

InChI Key

ZKXZLIFRWWKZRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide typically involves multiple stepsThe final step involves the coupling of the oxetane-containing intermediate with a pyrimidine carboxamide precursor .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The oxetane ring and pyrimidine moiety can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups into the oxetane or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide is primarily investigated for its therapeutic potential :

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. The presence of the isoquinoline structure is often linked to anticancer activity due to its ability to inhibit certain enzymes related to cancer progression.
  • Neurological Disorders : The compound's structural features may allow it to interact with neurotransmitter receptors, making it a candidate for treating conditions like depression or anxiety.

Biological Studies

The compound is also being explored for its biological activities :

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes, which could be relevant in developing treatments for diseases characterized by enzyme dysregulation .
  • Receptor Binding Studies : Investigations into how the compound binds to various receptors can provide insights into its mechanism of action and potential therapeutic effects.

Chemical Synthesis

In the field of synthetic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions, including substitution and oxidation reactions .

Material Science

The unique properties of this compound make it a candidate for applications in material science:

  • Polymer Development : Its structural characteristics may allow it to be incorporated into polymers or coatings, enhancing their properties such as durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of similar compounds derived from isoquinoline structures. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The study highlighted the importance of functional group modifications in enhancing biological activity .

Case Study 2: Neuropharmacology

Research focusing on derivatives of pyrimidine carboxamides demonstrated their efficacy in modulating neurotransmitter systems. Compounds similar to this compound showed promise in preclinical models for treating anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs) .

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Pyrimidine C6 Position Molecular Formula Key Pharmacological Indication
Target Compound Oxetan-3-ylamino C₂₀H₂₅N₅O₃ Antineoplastic (presumed)
6-[(1-Acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide 1-Acetylpiperidin-4-ylamino C₂₃H₃₀N₆O₃ Antineoplastic (explicitly stated)
(S)-N-(1-(((S)-1-(Dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((S)-2-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzamido)pentanoyl)pyrrolidine-2-carboxamide Complex dihydropyrimido[4,5-d]pyrimidine scaffold C₄₆H₅₈N₁₂O₇ Not specified; likely kinase inhibitor

Key Observations:

  • Substituent Effects: The target compound’s oxetan-3-ylamino group confers distinct physicochemical properties (e.g., polarity, metabolic stability) compared to the bulkier 1-acetylpiperidin-4-ylamino substituent in the analog from and . The oxetane ring may enhance solubility and reduce off-target interactions due to its compact, three-dimensional structure .
  • Stereochemical Specificity: Both the target compound and its acetylpiperidin analog retain the (S)-configuration at the 2-hydroxypropyl chain, underscoring the importance of stereochemistry in maintaining activity .

Pharmacological Activity

The acetylpiperidin analog has been formally designated for antineoplastic use, implying that the oxetane-containing variant may target analogous pathways with modified pharmacokinetics .

Physicochemical Properties

  • Polar Surface Area (PSA): The oxetane group contributes to a higher PSA compared to non-polar substituents, which may influence blood-brain barrier penetration .

Biological Activity

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer treatment. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C20H25N5O3
Molecular Weight: 383.4 g/mol
IUPAC Name: this compound
InChI Key: InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibiting these enzymes can enhance neurotransmitter levels in the brain, providing therapeutic effects for conditions like Alzheimer's disease .
  • Receptor Modulation: It may modulate receptor activity, influencing downstream signaling pathways that are crucial for neuronal health and function.
  • Crossing the Blood-Brain Barrier (BBB): Preliminary studies suggest that the compound can penetrate the BBB, a critical factor for any neuroactive drug .

Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
AChE Inhibition Exhibits potent inhibition of AChE with IC50 values indicating effective modulation of cholinergic activity.
MAO Inhibition Shows significant inhibition of MAO-B and MAO-A, suggesting potential in treating mood disorders.
Neuroprotective Effects Demonstrated ability to protect neuronal cells from oxidative stress in vitro.
Antitumor Activity Preliminary data indicate cytotoxic effects on various cancer cell lines.

Case Studies

Several studies have explored the pharmacological properties of this compound:

  • Alzheimer's Disease Models: In a study evaluating multiple compounds for their AChE and MAO inhibitory activities, N-[3-(3,4-dihydroisoquinolin-2-y)-2-hydroxypropyl]-6-(oxetan-3-y-amino)pyrimidine demonstrated significant dual inhibition, making it a strong candidate for further development as a multi-target agent against Alzheimer's disease .
  • Cancer Cell Lines: Research has indicated that this compound exhibits selective cytotoxicity against specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

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